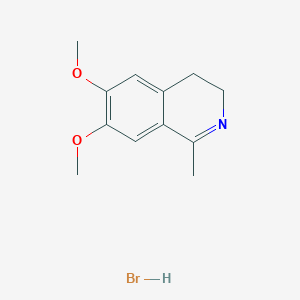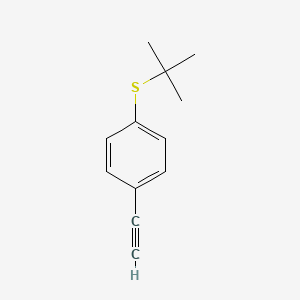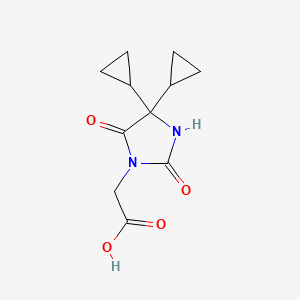![molecular formula C7H13P B14750799 1-Phosphabicyclo[2.2.2]octane CAS No. 280-35-3](/img/structure/B14750799.png)
1-Phosphabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phosphabicyclo[2.2.2]octane is a unique organophosphorus compound characterized by its bicyclic structure. This compound is known for its stability and versatility in various chemical reactions, making it a valuable subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phosphabicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the reaction of pentaerythritol with phosphorus oxychloride (POCl3) under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phosphabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halides and nucleophiles under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphabicyclo compounds.
Aplicaciones Científicas De Investigación
1-Phosphabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phosphabicyclo[2.2.2]octane involves its ability to form stable complexes with various metal ions. This property is exploited in catalysis, where the compound acts as a ligand to facilitate chemical reactions . The phosphorus atom in the compound can also participate in electron transfer processes, making it useful in redox reactions .
Comparación Con Compuestos Similares
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane: This compound shares a similar bicyclic structure but contains additional oxygen atoms, which can influence its reactivity and stability.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane: This derivative has an isopropyl group, which can affect its solubility and chemical properties.
Uniqueness: 1-Phosphabicyclo[2.2.2]octane is unique due to its high stability and versatility in forming complexes with metal ions. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
280-35-3 |
|---|---|
Fórmula molecular |
C7H13P |
Peso molecular |
128.15 g/mol |
Nombre IUPAC |
1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H13P/c1-4-8-5-2-7(1)3-6-8/h7H,1-6H2 |
Clave InChI |
IULZBXLBACXECC-UHFFFAOYSA-N |
SMILES canónico |
C1CP2CCC1CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
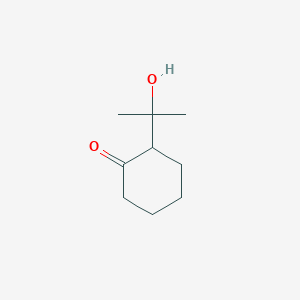

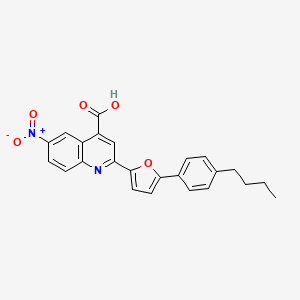
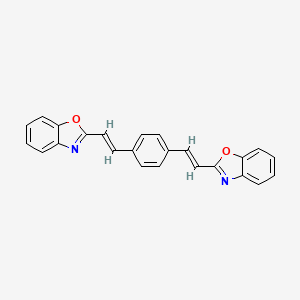
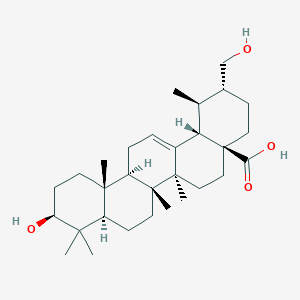

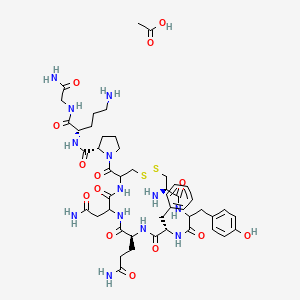
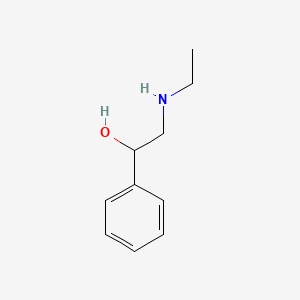
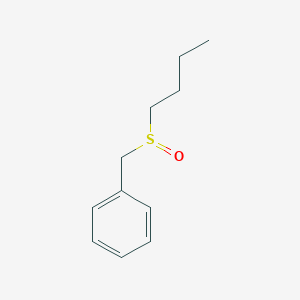
![[S(R)]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide](/img/structure/B14750800.png)
